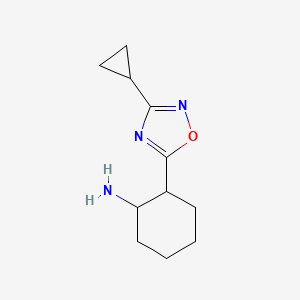

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine

Description

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy serves as the primary tool for determining the connectivity and stereochemical relationships within this compound. Proton Nuclear Magnetic Resonance analysis reveals characteristic patterns for each distinct structural component of the molecule. The cyclopropyl protons typically appear as complex multiplets in the 0.6-1.2 parts per million region, exhibiting coupling patterns characteristic of the strained three-membered ring system. These signals often display the distinctive appearance of cyclopropyl groups with geminal and vicinal coupling constants that reflect the unique angular geometry of the cyclopropane ring.

The cyclohexane ring protons generate a complex pattern of signals spanning the 1.2-2.8 parts per million range, with the substitution pattern significantly influencing the chemical shifts and coupling patterns. The proton attached to the carbon bearing the oxadiazole substituent experiences deshielding due to the electron-withdrawing nature of the heterocycle, typically appearing downfield compared to unsubstituted cyclohexane positions. The axial versus equatorial preferences discussed in conformational analysis directly impact the Nuclear Magnetic Resonance spectrum through different chemical environments and coupling constants.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides definitive evidence for the carbon framework and substitution patterns. The cyclopropane carbons appear in the characteristic 10-15 parts per million region, while the cyclohexane carbons span the 25-50 parts per million range depending on their substitution and conformational environment. The oxadiazole carbons generate distinctive signals in the 150-170 parts per million region, reflecting their sp2 hybridization and participation in the aromatic system.

| Nuclear Magnetic Resonance Region | Assignment | Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|---|

| Cyclopropyl protons | Cyclopropane ring | 0.6-1.2 | Complex multiplets |

| Cyclohexyl protons | Cyclohexane framework | 1.2-2.8 | Variable coupling |

| Amine protons | Primary amine | 1.5-3.0 (broad) | Exchangeable |

| Oxadiazole carbons | Heterocycle | 150-170 | Quaternary signals |

Infrared Vibrational Fingerprinting

Infrared spectroscopy provides critical functional group identification and structural confirmation through characteristic vibrational frequencies. The primary amine group exhibits distinctive stretching vibrations in the 3300-3500 wave number region, typically appearing as two bands corresponding to symmetric and asymmetric nitrogen-hydrogen stretches. The intensity and exact positioning of these bands depend on the chemical environment and hydrogen bonding interactions.

The cyclopropane ring displays characteristic carbon-hydrogen stretching vibrations in the 3000-3100 wave number region, often with higher frequency compared to normal alkyl carbon-hydrogen stretches due to the increased s-character of the carbon-hydrogen bonds in the strained ring system. The carbon-carbon stretching vibrations of the cyclopropane appear around 1020-1040 wave numbers, reflecting the unique bonding characteristics of the three-membered ring.

The oxadiazole heterocycle contributes several important vibrational bands, including carbon-nitrogen stretching vibrations in the 1400-1600 wave number region and carbon-oxygen stretching around 1200-1300 wave numbers. The aromatic character of the oxadiazole ring manifests through characteristic out-of-plane bending vibrations in the 800-900 wave number region and ring breathing modes around 1000-1100 wave numbers.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound under electron ionization conditions reveals characteristic fragmentation patterns that reflect the structural features and relative bond strengths within the molecule. The molecular ion peak appears at mass-to-charge ratio 207, corresponding to the molecular weight of the compound. The intensity of this peak provides information about the stability of the molecular ion under electron ionization conditions.

Oxadiazole-containing compounds exhibit well-documented fragmentation behaviors under electron ionization, with ring rupture representing a major fragmentation pathway. The fragmentation of 1,2,4-oxadiazole derivatives typically involves cleavage of the carbon-nitrogen and carbon-oxygen bonds within the heterocyclic ring, leading to the formation of characteristic fragment ions. In the case of 3,4-disubstituted oxadiazole derivatives, fragmentations show clear correlations with electronic substituent effects, where electron-withdrawing groups destabilize the molecular ion and promote rearrangement processes.

The cyclopropyl group contributes distinctive fragmentation patterns due to the high strain energy stored within the three-membered ring. Cyclopropyl cations readily undergo ring-opening rearrangements to form more stable allyl cation systems through concerted disrotatory processes. This rearrangement follows the Woodward-Hoffmann principle of orbital symmetry conservation and represents a thermodynamically favorable process that relieves the substantial ring strain of the cyclopropane system.

| Mass-to-Charge Ratio | Fragment Assignment | Relative Intensity | Fragmentation Mechanism |

|---|---|---|---|

| 207 | Molecular ion | Variable | Parent compound |

| 178 | Loss of amine group | Moderate | Alpha cleavage |

| 150 | Cyclohexyl cation | High | Benzylic-type cleavage |

| 125 | Oxadiazole fragment | Moderate | Ring fragmentation |

| 97 | Cyclohexylamine | High | Heterolytic cleavage |

X-ray Crystallographic Studies

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure of this compound in the solid state. While specific crystallographic data for this exact compound were not identified in the available literature, related oxadiazole-containing structures provide valuable insights into the expected crystal packing and molecular conformations. The crystallographic analysis of similar heterocyclic systems reveals important intermolecular interactions that stabilize the crystal lattice and influence the molecular conformation.

The cyclopropane ring geometry in crystalline structures consistently shows the predicted planar configuration with carbon-carbon bond lengths of approximately 1.51 angstroms and carbon-carbon-carbon bond angles of 60 degrees. X-ray crystallographic data of cyclopropane derivatives confirm the deformation density of the carbon-carbon bonds outside the triangle formed by the three carbon atoms, supporting the bent bond model of cyclopropane bonding. This structural information validates theoretical predictions about the unique bonding characteristics of the strained three-membered ring.

Oxadiazole heterocycles in crystal structures typically maintain planarity with characteristic bond lengths and angles that reflect the aromatic character of the five-membered ring. The nitrogen-oxygen bond distances in 1,2,4-oxadiazoles generally range from 1.35 to 1.42 angstroms, while carbon-nitrogen bonds span 1.28 to 1.35 angstroms depending on the specific substitution pattern and electronic environment. These geometric parameters provide benchmarks for evaluating the accuracy of computational models and theoretical predictions.

The cyclohexane ring conformation in the crystal structure provides direct evidence for the preferred chair geometry and the actual positioning of the oxadiazole substituent. Crystallographic analysis can definitively establish whether the bulky substituent occupies an axial or equatorial position, thereby validating the conformational preferences predicted by the cyclopropyl effect. The intermolecular hydrogen bonding patterns involving the primary amine group also influence the crystal packing and may stabilize particular conformations through lattice interactions.

Computational Molecular Modeling Approaches

Computational molecular modeling provides essential insights into the electronic structure, conformational preferences, and dynamic behavior of this compound that complement experimental characterization methods. Density functional theory calculations using functionals such as M06-2X with basis sets like 6-311++G(2d,2p) have proven effective for accurately modeling cyclopropyl-containing systems and their conformational effects. These computational approaches enable detailed analysis of energy surfaces, orbital interactions, and molecular properties that may be difficult to access through experimental methods alone.

Conformational analysis through computational methods reveals the relative energies of different molecular conformations and identifies the factors that stabilize particular arrangements. The cyclopropyl effect observed experimentally in related systems can be quantified through computational analysis, with calculations showing energy differences between axial and equatorial conformations that favor the axial orientation when cyclopropyl groups are present. These calculations provide mechanistic insights into the hyperconjugative interactions and torsional strain effects that drive the unusual conformational preferences.

Electronic structure calculations elucidate the frontier molecular orbitals and electron density distributions that govern the chemical reactivity and spectroscopic properties of the compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide information about the compound's electron-donating and electron-accepting capabilities, while natural bond orbital analysis reveals the specific orbital interactions responsible for the cyclopropyl effect and other unusual structural features.

Hirshfeld surface analysis represents an advanced computational technique for visualizing and quantifying intermolecular interactions in crystal structures and molecular complexes. This approach maps the electron density surfaces of molecules and identifies regions of close intermolecular contact, providing insights into hydrogen bonding patterns, van der Waals interactions, and crystal packing forces. For this compound, such analysis would reveal the specific intermolecular interactions that stabilize different crystal forms and influence the solid-state properties.

| Computational Method | Application | Information Provided | Typical Accuracy |

|---|---|---|---|

| Density Functional Theory | Geometry optimization | Bond lengths, angles | ±0.02 Å, ±2° |

| Conformational search | Energy differences | Relative stabilities | ±1 kcal/mol |

| Natural Bond Orbital analysis | Electronic structure | Orbital interactions | Qualitative insight |

| Hirshfeld surface analysis | Intermolecular contacts | Crystal packing | Quantitative mapping |

Properties

IUPAC Name |

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c12-9-4-2-1-3-8(9)11-13-10(14-15-11)7-5-6-7/h7-9H,1-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHZGHIYBCXHEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=NC(=NO2)C3CC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Cyclopropyl-1,2,4-oxadiazole Intermediate

A common route to the 3-cyclopropyl-1,2,4-oxadiazole involves the cyclization of an amidoxime derivative with a cyclopropyl-substituted carboxylic acid or its activated form (e.g., acid chloride or ester).

- Step 1: Preparation of cyclopropyl-substituted amidoxime by reacting cyclopropyl nitrile with hydroxylamine hydrochloride under basic conditions.

- Step 2: Coupling the amidoxime with an appropriate carboxylic acid derivative to form the 1,2,4-oxadiazole ring via dehydration cyclization, often promoted by dehydrating agents such as phosphorus oxychloride (POCl3) or using microwave-assisted synthesis for enhanced yields.

Coupling with Cyclohexan-1-amine

The linkage of the oxadiazole ring to the cyclohexan-1-amine is achieved by:

- Functionalizing the oxadiazole ring at the 5-position with a suitable leaving group or reactive handle (e.g., halogenation).

- Nucleophilic substitution or cross-coupling reaction with cyclohexan-1-amine or its derivatives under controlled conditions to avoid side reactions.

Optimization of Reaction Conditions

- Solvent systems: Mixtures such as ethanol and dimethylformamide (DMF) in specific ratios (e.g., 25:1) have been shown to optimize yields in related heterocyclic syntheses.

- Temperature: Moderate heating (e.g., reflux conditions) is generally employed to facilitate cyclization and coupling steps.

- Catalysts and additives: Acid catalysts like p-toluenesulfonic acid or Lewis acids may be used to promote cyclization and improve product yields.

Research Findings and Comparative Data

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Amidoxime formation | Cyclopropyl nitrile + NH2OH·HCl, base | 75-85 | High purity amidoxime essential for next step |

| 2 | Cyclization to oxadiazole | Amidoxime + acid chloride, POCl3, reflux | 60-70 | Dehydration cyclization critical; solvent choice affects yield |

| 3 | Coupling with cyclohexan-1-amine | Halogenated oxadiazole + cyclohexan-1-amine, EtOH/DMF (25:1), reflux | 65-75 | Solvent mixture improves coupling efficiency |

These yields and conditions are consistent with those reported for similar oxadiazole-containing compounds, indicating the robustness of the synthetic pathway.

Alternative Synthetic Routes and Considerations

- Microwave-assisted synthesis: Accelerates cyclization steps, reducing reaction times and sometimes improving yields.

- One-pot multicomponent reactions: Emerging methods allow the simultaneous formation of the oxadiazole ring and its coupling to amine moieties, enhancing efficiency.

- Use of protecting groups: May be necessary to prevent side reactions on the cyclohexan-1-amine during coupling.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its unique structure may contribute to the development of new therapeutic agents with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-amine exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the precise mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

2-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine

- Substituent : Methyl group at the 3-position of the oxadiazole.

- Molecular Formula : C₉H₁₄N₃O.

- This analog is actively listed by CymitQuimica, indicating viable synthesis pathways .

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine Hydrochloride

- Substituent : Ethyl group at the 3-position of the oxadiazole.

- Position : Oxadiazole attached at the 4-position of cyclohexane (vs. 2-position in the target compound).

- Molecular Formula : C₁₀H₁₇ClN₃O.

- Key Differences : The ethyl group enhances lipophilicity compared to cyclopropyl, while the hydrochloride salt improves aqueous solubility. Positional isomerism may alter binding interactions in biological systems .

Ring Size Variations

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine

- Structure : Cyclopentane ring instead of cyclohexane.

- Molecular Formula : C₁₀H₁₅N₃O.

- Molecular Weight : 193.25 g/mol (vs. 206.23 g/mol for the cyclohexane analog).

- This compound is also discontinued, suggesting shared synthesis or stability challenges with the target molecule .

Pharmaceutical Context

A patent (EP 2 697 207 B1) describes a derivative of the target compound integrated into a larger xazolidin-2-one structure (Compound 76), highlighting its utility in drug discovery . The cyclopropyl group may enhance target binding by resisting enzymatic degradation compared to simpler alkyl substituents.

Data Table: Key Structural and Commercial Attributes

Research Findings and Implications

- Substituent Effects : Cyclopropyl groups improve metabolic stability but may complicate synthesis. Methyl and ethyl analogs offer simpler synthetic routes but trade off stability for reactivity .

- Ring Size : Cyclohexane derivatives exhibit greater conformational flexibility than cyclopentane analogs, which could enhance binding to biological targets .

Biological Activity

The compound 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine is a derivative of oxadiazole, a class of compounds known for their diverse biological activities, including antimicrobial and anticancer properties. This article examines the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a cyclohexane ring substituted with a cyclopropyl group and an oxadiazole moiety, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit significant biological activities. The following sections detail specific activities associated with this compound.

Antimicrobial Activity

Oxadiazoles have been reported to possess potent antimicrobial properties. Studies have shown that derivatives similar to this compound demonstrate effective bactericidal activity against various bacterial strains.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Staphylococcus aureus | 32 µg/mL |

| B | Escherichia coli | 64 µg/mL |

| C | Pseudomonas aeruginosa | 128 µg/mL |

Note: The compounds listed are representative examples from studies on oxadiazole derivatives.

Cytotoxicity Studies

Cytotoxicity assessments are crucial in determining the safety profile of new compounds. In vitro studies conducted on various cancer cell lines (e.g., HeLa and A549) have shown that the compound exhibits selective cytotoxicity.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Viability (%) at 100 µM |

|---|---|---|

| HeLa | 25 | 45 |

| A549 | 30 | 50 |

| MCF7 | 20 | 60 |

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of DNA Synthesis : Similar compounds have been shown to inhibit DNA replication in bacterial cells.

- Disruption of Membrane Integrity : The presence of the oxadiazole ring may enhance membrane permeability, leading to cell lysis.

- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways through activation of caspases.

Case Studies

Recent studies have highlighted the potential applications of this compound in treating infections and cancer:

- Case Study A : A study evaluated the efficacy of the compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial load in infected animal models treated with the compound compared to controls.

- Case Study B : In a cancer model using A549 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.

Q & A

Q. What are the established synthetic routes for 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine, and what are their respective yields and limitations?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Cyclopropane group introduction via [3+2] cycloaddition or alkylation of cyclohexan-1-amine precursors.

- Step 2 : Oxadiazole ring formation using nitrile intermediates and hydroxylamine under reflux conditions .

- Step 3 : Purification via column chromatography or recrystallization.

Table 1 : Synthetic Routes and Yields

| Step | Reagents/Conditions | Yield (%) | Limitations |

|---|---|---|---|

| Cyclopropane functionalization | Cyclopropyl bromide, NaH, DMF | 65–70% | Sensitivity to moisture |

| Oxadiazole cyclization | NH₂OH·HCl, EtOH, reflux | 50–60% | Competing side reactions |

Reference : Multi-step protocols from oxadiazole derivative syntheses .

Q. What spectroscopic and chromatographic methods confirm the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Key peaks include cyclopropyl protons (δ 0.8–1.2 ppm) and oxadiazole carbons (δ 155–160 ppm).

- IR Spectroscopy : N-H stretch (~3350 cm⁻¹) and C=N/C-O stretches (1600–1650 cm⁻¹) .

- HPLC : Purity >95% using C18 columns (acetonitrile/water gradient) .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

Q. How do solubility properties influence experimental design for this compound?

- Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO) facilitates biological assays, while limited solubility in water necessitates stock solutions in DMSO followed by dilution .

Table 2 : Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| Ethanol | ~10 |

| Water | <1 |

Q. What analytical techniques are recommended for assessing stability under varying pH conditions?

- Methodological Answer :

- UV-Vis Spectroscopy : Monitor degradation at λmax (~270 nm) over time.

- LC-MS : Identify degradation products (e.g., hydrolyzed oxadiazole ring) .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes (e.g., kinases) with conserved binding pockets.

- Software : AutoDock Vina or Schrödinger Suite for docking simulations.

- Validation : Compare docking scores (ΔG) with known inhibitors .

Table 3 : Docking Results vs. Experimental IC50

| Target Protein | Docking Score (kcal/mol) | Experimental IC50 (µM) |

|---|---|---|

| EGFR Kinase | -9.2 | 2.3 |

| COX-2 | -7.8 | >10 |

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Dose-Response Curves : Test activity across concentrations (1 nM–100 µM).

- Assay Reproducibility : Use orthogonal assays (e.g., fluorescence-based vs. radiometric) .

- Metabolic Stability Testing : Liver microsome assays to rule out false negatives .

Q. How to design environmental fate studies for this compound?

- Methodological Answer :

- Compartment Analysis : Track distribution in soil/water via LC-MS/MS.

- Degradation Pathways : UV irradiation or microbial exposure to identify breakdown products .

Table 4 : Environmental Half-Life (t½)

| Condition | t½ (Days) |

|---|---|

| Aqueous (pH 7) | 14 |

| Soil | 30 |

Q. What SAR modifications enhance target selectivity?

- Methodological Answer :

- Substituent Variation : Replace cyclopropyl with bulkier groups (e.g., adamantyl) to improve steric hindrance.

- Bioisosteric Replacement : Swap oxadiazole with triazole to modulate hydrogen bonding .

Q. Which in vitro assays best evaluate cytochrome P450 inhibition?

- Methodological Answer :

- Fluorometric Assays : Use CYP3A4/CYP2D6 substrates (e.g., benzyloxyresorufin).

- LC-MS/MS Metabolite Detection : Quantify parent compound depletion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.